3-(Piperidin-3-yl)propanoic acid
Overview
Description
3-(Piperidin-3-yl)propanoic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and propanoic acid
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives, in general, are known to interact with various biological targets, leading to diverse physiological effects .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the piperidine derivative.
Cellular Effects
Piperidine derivatives have been reported to exhibit a wide range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperidine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Piperidine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yl)propanoic acid typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis. The general steps are as follows:
Reaction with Acrylonitrile: Piperidine reacts with acrylonitrile under basic conditions to form 3-(Piperidin-3-yl)propionitrile.
Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions, yielding this compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated or alkylated derivatives.
Scientific Research Applications
3-(Piperidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials.
Comparison with Similar Compounds
3-(Pyridin-3-yl)propanoic acid: Similar structure but contains a pyridine ring instead of a piperidine ring.
3-(Piperidin-4-yl)propanoic acid: Similar structure but with the piperidine ring attached at a different position.
3-(Piperidin-2-yl)propanoic acid: Another positional isomer with the piperidine ring attached at the second position.
Uniqueness: 3-(Piperidin-3-yl)propanoic acid is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-piperidin-3-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZOPQSMGHRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408901 | |
Record name | 3-(piperidin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-31-7 | |
Record name | 3-(piperidin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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